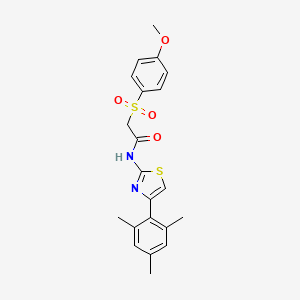
N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a complex organic compound. It likely contains a thiazole ring (a type of heterocyclic compound) and a sulfonyl group . These types of compounds are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Enzyme Inhibitory Potential
- Research indicates that certain sulfonamides with benzodioxane and acetamide moieties have significant enzyme inhibitory activities. These compounds exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, highlighting their potential in enzyme-related studies and therapeutic applications (Abbasi et al., 2019).
Anticonvulsant Activity
- Synthesized heterocyclic compounds containing a sulfonamide thiazole moiety demonstrated anticonvulsant activity. Some of these compounds provided substantial protection against picrotoxin-induced convulsion, indicating their potential in developing new anticonvulsant drugs (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
- Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed good antioxidant activity in various assays, with certain compounds also exhibiting significant anti-inflammatory activities. This suggests their application in antioxidant and anti-inflammatory research (Koppireddi et al., 2013).
Antimicrobial Activities
- Thiazole derivatives, including those with acetamide linkages, have been found to possess significant antimicrobial properties. This includes both antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents (Saravanan et al., 2010).
Antinociceptive Pharmacology
- Certain acetamide derivatives have been studied for their antinociceptive pharmacology, particularly as antagonists to specific receptors. These compounds have shown potential in the treatment of pain and inflammatory states, indicating their relevance in pain management research (Porreca et al., 2006).
Antibacterial Effects
- New derivatives of certain acetamides have been synthesized with notable antibacterial activity, highlighting their application in combating bacterial infections (Behrami & Dobroshi, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13-9-14(2)20(15(3)10-13)18-11-28-21(22-18)23-19(24)12-29(25,26)17-7-5-16(27-4)6-8-17/h5-11H,12H2,1-4H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOGBEKHVAXFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

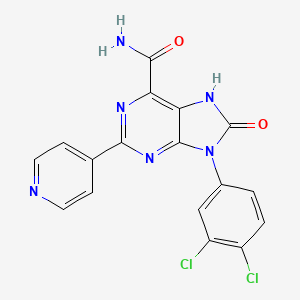
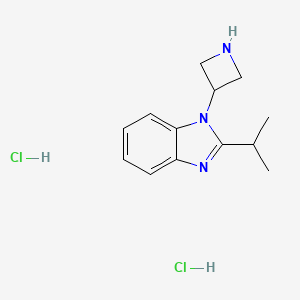

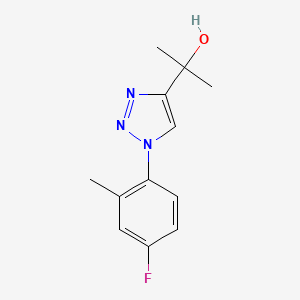
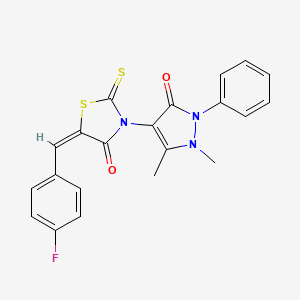
![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)
![Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2367296.png)
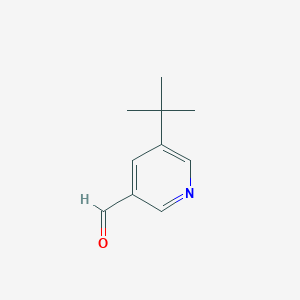
![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)

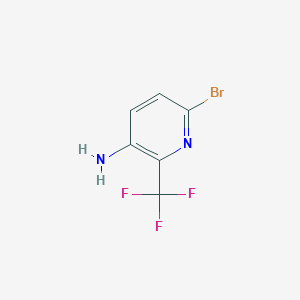
![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)

![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)